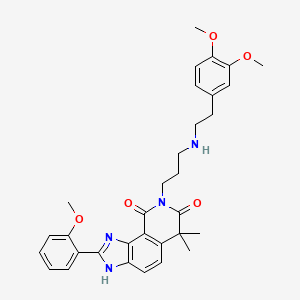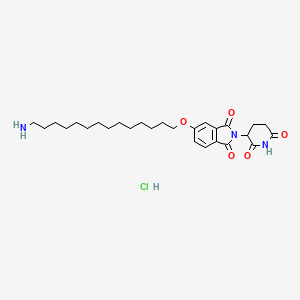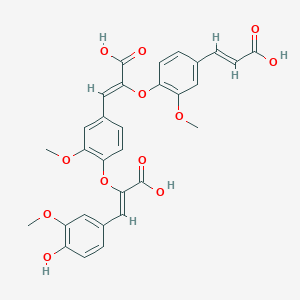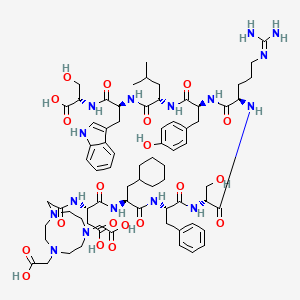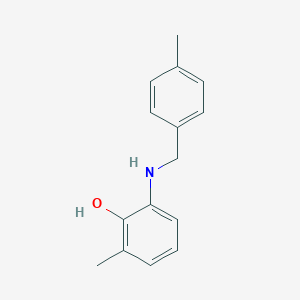
Ferroptosis-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferroptosis-IN-6 is a chemical compound known for its role in inhibiting ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Ferroptosis has been implicated in various diseases, including cancer, neurodegenerative disorders, and ischemia-reperfusion injury . This compound is utilized in scientific research to study the mechanisms of ferroptosis and to explore potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ferroptosis-IN-6 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of Intermediate A: This step involves the reaction of starting materials under specific conditions, such as temperature and solvent, to form Intermediate A.
Conversion to Intermediate B: Intermediate A is then subjected to further reactions, including oxidation or reduction, to form Intermediate B.
Final Step: Intermediate B undergoes a final reaction, such as substitution or addition, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Ferroptosis-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Applications De Recherche Scientifique
Ferroptosis-IN-6 has a wide range of scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of ferroptosis inhibitors.
Biology: Researchers utilize this compound to investigate the role of ferroptosis in cellular processes and disease mechanisms.
Medicine: The compound is explored for its potential therapeutic applications in treating diseases associated with ferroptosis, such as cancer and neurodegenerative disorders.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting ferroptosis.
Mécanisme D'action
Ferroptosis-IN-6 exerts its effects by inhibiting key molecular targets involved in ferroptosis. The compound interacts with enzymes and proteins that regulate iron homeostasis and lipid peroxidation. By blocking these pathways, this compound prevents the accumulation of lipid peroxides and subsequent cell death . The primary molecular targets include glutathione peroxidase 4 (GPX4) and solute carrier family 7 member 11 (SLC7A11) .
Comparaison Avec Des Composés Similaires
Ferroptosis-IN-6 is compared with other ferroptosis inhibitors, such as:
Erastin: A compound that inhibits the cystine/glutamate antiporter, leading to ferroptosis.
RSL3: An inhibitor of glutathione peroxidase 4, promoting lipid peroxidation and ferroptosis.
FIN56: A compound that targets glutathione peroxidase 4 and induces ferroptosis.
Uniqueness
This compound is unique in its specific mechanism of action and its ability to inhibit ferroptosis through multiple pathways. This makes it a valuable tool for studying ferroptosis and exploring therapeutic applications .
Propriétés
Formule moléculaire |
C15H17NO |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
2-methyl-6-[(4-methylphenyl)methylamino]phenol |
InChI |
InChI=1S/C15H17NO/c1-11-6-8-13(9-7-11)10-16-14-5-3-4-12(2)15(14)17/h3-9,16-17H,10H2,1-2H3 |
Clé InChI |
DPIILYUBOSNTOP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CNC2=CC=CC(=C2O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-formylindol-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12388285.png)

